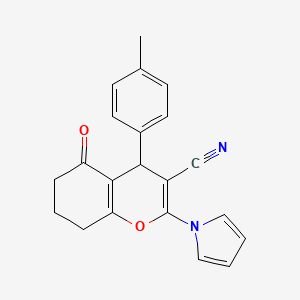

4-(4-methylphenyl)-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Description

Properties

IUPAC Name |

4-(4-methylphenyl)-5-oxo-2-pyrrol-1-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c1-14-7-9-15(10-8-14)19-16(13-22)21(23-11-2-3-12-23)25-18-6-4-5-17(24)20(18)19/h2-3,7-12,19H,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDLGMWJNZPMOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CCC3)N4C=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of 4-methylbenzaldehyde with malononitrile, followed by cyclization with pyrrole and subsequent oxidation to form the desired chromene structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. The scalability of the process would be a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions could introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

Medicine: Its potential biological activity could lead to the development of new therapeutic agents for various diseases.

Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-(4-methylphenyl)-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays, to elucidate.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences and similarities with analogous chromene derivatives:

Key Observations:

- Position 2: The target compound’s pyrrole substituent contrasts with the amino group in analogs. Pyrrole’s aromaticity could enhance π-π interactions in biological targets, while amino groups facilitate hydrogen bonding .

- Stereochemistry : Some analogs (e.g., (4R,7S)-configured compounds) exhibit specific conformations (e.g., half-boat cyclohexyl ring), influencing bioactivity .

Comparative Efficiency:

- Eco-friendly synthesis : Aqueous methods (e.g., TEBA-catalyzed reactions) are common, yielding high-purity products .

- Challenges: Introducing pyrrole may require stringent conditions due to its reactivity, unlike amino groups .

Antimicrobial Activity:

- Amino-substituted analogs: Exhibit broad-spectrum activity. For example, 2-amino-4-(4-methylphenyl)-5-oxo derivatives show antifungal properties .

- DRC-KS1 : Inhibits S. aureus sortase A (MIC = 108.2 µg/mL), suggesting bulky substituents enhance enzyme binding .

- Target compound : Pyrrole’s planar structure may improve membrane penetration, but specific data are lacking.

Anticancer Activity:

- 3,4-Dimethoxyphenyl analog : Induces apoptosis in cancer cells via electron-rich aryl groups interacting with cellular targets .

Crystallographic and Conformational Analysis

Biological Activity

4-(4-methylphenyl)-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a synthetic compound with potential biological activities. This article reviews its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C21H18N2O2

- Molecular Weight : 330.38 g/mol

- CAS Number : 5319-76-6

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl and pyrrole rings enhance cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15.0 |

| Compound B | HeLa | 10.5 |

| Compound C | A549 | 12.3 |

Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, a derivative was found to significantly reduce viability in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It demonstrated the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assays

| Assay Type | Result (IC50) |

|---|---|

| DPPH Scavenging | 25 µM |

| ABTS Scavenging | 30 µM |

These results indicate that the compound can serve as a potential antioxidant agent, protecting cells from oxidative damage .

Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition. In particular, it has shown promise as an inhibitor of cholinesterases and cyclooxygenase enzymes.

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 (µM) |

|---|---|

| AChE | 10.4 |

| BChE | 7.7 |

| COX-2 | 12.0 |

These findings suggest that the compound may have applications in treating neurodegenerative diseases and inflammatory conditions .

Case Studies

A notable study evaluated the effects of this compound on human cancer cell lines. The results indicated that it not only inhibited cell growth but also induced apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Another investigation focused on its neuroprotective effects in models of Alzheimer’s disease. The compound exhibited significant inhibition of acetylcholinesterase activity, which is beneficial for enhancing cholinergic neurotransmission in Alzheimer's patients .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-methylphenyl)-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Condensation : Reacting substituted aldehydes with active methylene compounds (e.g., malononitrile) under acidic or basic conditions to form the chromene core.

- Cyclization : Using catalysts like piperidine or acetic acid to facilitate ring closure.

- Functionalization : Introducing the pyrrole substituent via nucleophilic substitution or cross-coupling reactions.

- Purification : Column chromatography or recrystallization to isolate the product.

Reference analogous syntheses in tetrahydrochromene derivatives .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Key techniques include:

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and torsion angles (e.g., triclinic crystal system with space group, as seen in related chromenes) .

- NMR spectroscopy : and NMR verify substituent positions (e.g., nitrile carbon at ~110–120 ppm, pyrrole protons as multiplets).

- IR spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm, carbonyl at ~1680 cm) .

Q. What characterization techniques are critical for assessing purity and identity?

- Methodological Answer :

- High-performance liquid chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays).

- Melting point analysis : Consistency with literature values (e.g., 180–185°C range for chromene derivatives).

- Elemental analysis : Validates C, H, N composition (±0.3% deviation) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions during structure elucidation?

- Methodological Answer :

- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values.

- X-ray crystallography : Use crystal structure data to override ambiguous spectral assignments (e.g., distinguishing between tautomeric forms) .

- 2D NMR techniques : HSQC and HMBC correlations map - connectivity, resolving overlapping signals .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts for cyclization efficiency.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.

- Stepwise monitoring : Use TLC or in situ IR to identify bottlenecks (e.g., incomplete pyrrole substitution) .

Q. How can crystal packing and intermolecular interactions influence the compound’s physicochemical properties?

- Methodological Answer :

- Hirshfeld surface analysis : Quantifies hydrogen bonds (e.g., N–H⋯O interactions in chromene derivatives) and π-π stacking.

- Thermogravimetric analysis (TGA) : Correlates thermal stability with packing density.

- Solubility prediction : Low solubility in nonpolar solvents due to polar nitrile and carbonyl groups .

Q. How to design structure-activity relationship (SAR) studies for evaluating biological activity?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or heterocyclic (e.g., pyridine instead of pyrrole) groups.

- Biological assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria.

- Computational docking : Map interactions with target enzymes (e.g., DNA gyrase for antimicrobial activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.